
4-Bromo-2,3-difluorophenylboronic acid
Overview
Description
4-Bromo-2,3-difluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BBrF2O2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . The presence of bromine and fluorine atoms on the phenyl ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluorophenylboronic acid typically involves the reaction of 4-bromo-2,3-difluorobenzene with a boron-containing reagent. One common method is the reaction of 4-bromo-2,3-difluorobenzene with trimethyl borate in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and boronic acids.
Reaction Mechanism
- Transmetalation : The boronic acid forms a boronate ester intermediate with a base, which transfers the aryl group to a palladium catalyst.
- Reductive Elimination : The palladium complex facilitates bond formation between the coupled aryl groups, yielding biaryl products.
Experimental Conditions and Yields
Key Findings :
- High yields (>80%) are achieved under mild conditions using Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) .
- Polar aprotic solvents (e.g., 1,2-dimethoxyethane, dioxane) and inorganic bases (e.g., K₃PO₄, K₂CO₃) optimize reaction efficiency .
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 4 undergoes substitution with nucleophiles, facilitated by electron-withdrawing fluorine groups that activate the aromatic ring.
Reaction Examples
Nucleophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
Methoxide | DMF, 80°C | 4-Methoxy-2,3-difluorophenylboronic acid | 75% | |
Amines | THF, RT | 4-Amino-2,3-difluorophenylboronic acid | 68% |
Key Findings :
- Fluorine atoms at positions 2 and 3 enhance ring activation, enabling substitutions at position 4 without harsh conditions.
- Products retain the boronic acid group, allowing further functionalization via cross-coupling.
Comparative Reactivity with Analogues
The bromine and fluorine substituents differentiate this compound from similar boronic acids:
Compound | Substituents | Reactivity in Suzuki Coupling |
---|---|---|
4-Bromo-2,3-difluorophenylboronic acid | Br (4), F (2,3) | High (electron-deficient ring enhances oxidative addition) |
2,4-Difluorophenylboronic acid | F (2,4) | Moderate (less activation without Br) |
3,4-Difluorophenylboronic acid | F (3,4) | Lower (steric hindrance at position 3) |
Key Insight : The bromine atom significantly increases reactivity in cross-coupling compared to non-brominated analogues.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions :
4-Bromo-2,3-difluorophenylboronic acid is extensively used in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction typically employs a palladium catalyst and results in high yields of desired products.
Reaction Conditions | Yield (%) | Reference |
---|---|---|
Pd(OAc)₂, Cs₂CO₃, Toluene/H₂O | 75-95 | |
Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 80-95 |
Medicinal Chemistry
Development of Therapeutics :
The compound is explored for its potential in synthesizing biologically active molecules. Boronic acids have shown promise as enzyme inhibitors and in the development of anticancer drugs. Notably, derivatives of boronic acids have been utilized in the design of proteasome inhibitors like bortezomib.
Material Science
Organic Electronics :
In materials science, this compound is employed to create materials with specific electronic properties. Its application in organic semiconductors has been investigated due to its ability to enhance charge transport properties.
Case Study 1: Anticancer Drug Development
A study explored the synthesis of boronic acid derivatives for use as proteasome inhibitors. The introduction of the boronic acid moiety significantly improved selectivity and potency against cancer cell lines compared to traditional compounds.
Case Study 2: Organic Semiconductor Fabrication
Research demonstrated that incorporating this compound into polymer matrices enhanced the electrical conductivity and thermal stability of organic field-effect transistors (OFETs), indicating its potential for use in advanced electronic devices.
Mechanism of Action
The primary mechanism of action of 4-Bromo-2,3-difluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The presence of bromine and fluorine atoms on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylboronic Acid: Similar in structure but lacks the bromine atom, making it less versatile in certain reactions.
3,4-Difluorophenylboronic Acid: Another similar compound with different substitution patterns, affecting its reactivity and applications.
Uniqueness
4-Bromo-2,3-difluorophenylboronic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This unique substitution pattern enhances its reactivity in cross-coupling reactions and makes it a valuable building block in organic synthesis .
Biological Activity
4-Bromo-2,3-difluorophenylboronic acid (CAS No. 374790-99-5) is a boronic acid derivative that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of both bromine and fluorine substituents, enhance its reactivity and potential biological activity. This article explores the biological activity of this compound, emphasizing its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.
- Molecular Formula : C₆H₄BBrF₂O₂
- Molecular Weight : 236.81 g/mol
- Melting Point : 155-160 °C
- Density : 1.82 g/cm³
This compound primarily functions through the formation of covalent bonds with biological molecules. It can act as an enzyme inhibitor by forming reversible covalent bonds with diols and other nucleophiles, which is crucial for developing selective inhibitors or probes in biological research.
Key Mechanisms:
- Covalent Bond Formation : Interacts with biomolecules to inhibit or activate enzymes.
- Suzuki-Miyaura Coupling : Serves as a building block in the synthesis of complex organic molecules through cross-coupling reactions with palladium complexes.
Biological Applications
The compound shows promise in various biological applications:
- Enzyme Inhibition : Its ability to form reversible covalent bonds makes it a candidate for developing enzyme inhibitors.
- Drug Development : The incorporation of fluorine can enhance pharmacological properties such as metabolic stability and membrane permeability.
- Organic Synthesis : Widely used as a building block for synthesizing bioactive compounds.
Comparative Analysis with Similar Compounds
The following table summarizes the structural differences and unique aspects of this compound compared to similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Bromo-2-fluorophenylboronic acid | Bromine at para position, one fluorine | Less electron-withdrawing effects than difluoro |
4-Chloro-2,3-difluorophenylboronic acid | Chlorine instead of bromine | Different halogen properties affecting reactivity |
4-Iodo-2,3-difluorophenylboronic acid | Iodine at para position | Larger atomic size may alter interaction dynamics |
4-Bromo-phenylboronic acid | No fluorine substituents | Lacks enhanced electronic properties from fluorine |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Enzyme Inhibition Studies : Research has demonstrated that boronic acids can selectively inhibit enzymes involved in metabolic pathways. For instance, studies focusing on diol-containing substrates showed that this compound effectively inhibited target enzymes by forming stable complexes.
- Pharmaceutical Development : In drug design, the unique properties of this compound have been utilized to synthesize novel bioactive molecules with improved efficacy against specific targets. For example, its use in synthesizing kinase inhibitors has shown promising results in preclinical trials.
- Cross-Coupling Reactions : The compound has been successfully employed in Suzuki-Miyaura coupling reactions to create biaryl compounds that are essential in pharmaceutical chemistry.
Q & A
Q. What are the optimal synthetic routes for 4-bromo-2,3-difluorophenylboronic acid, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound typically involves halogen-directed electrophilic substitution or cross-coupling reactions. A common method is the Miyaura borylation of a brominated precursor using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂pin₂) in anhydrous THF or DMF at 80–100°C . Key factors affecting yield include:
- Temperature control : Excess heat may lead to deboronation or side reactions.
- Moisture sensitivity : Strict anhydrous conditions are critical to prevent hydrolysis of the boronic acid.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in methanol/water mixtures improves purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Basic Research Question
Structural validation requires a multi-technique approach:
- NMR spectroscopy :
- Mass spectrometry (MS) : Molecular ion peak at m/z 236.80 (C₆H₄BBrF₂O₂) .
- X-ray crystallography : Resolves substituent positions (e.g., bromine at C4, fluorine at C2/C3) .
Q. What electronic effects do bromine and fluorine substituents exert on the reactivity of this boronic acid in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing fluorine and bromine substituents significantly influence reactivity:
- Fluorine : Enhances electrophilicity of the boronic acid via inductive effects, accelerating Suzuki-Miyaura coupling with aryl halides.
- Bromine : Acts as a directing group in subsequent functionalization (e.g., further substitution via Buchwald-Hartwig amination).
- DFT studies : Calculations (B3LYP/6-311++G**) show reduced electron density at the boron center, increasing its susceptibility to nucleophilic attack .
Q. How does steric hindrance from the 2,3-difluoro substituents impact coupling efficiency in complex substrates?
Advanced Research Question
Steric effects at C2 and C3 can hinder transmetalation in cross-couplings:
- Kinetic studies : Reactions with bulky partners (e.g., 2-substituted aryl halides) show reduced turnover frequencies.
- Mitigation strategies :
Q. What are the primary safety considerations for handling this compound?
Basic Research Question
- Hazards : Irritant (H315, H319, H335); avoid inhalation or skin contact .
- Storage : Store at 0–6°C under inert gas (argon) to prevent oxidation and moisture absorption .
- First aid : Flush eyes/skin with water; use respiratory protection during powder handling .
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
Advanced Research Question
Yield discrepancies often arise from:
- Catalyst loading : Pd concentrations <1 mol% may reduce efficiency .
- Substrate purity : Trace impurities (e.g., residual pinacol) inhibit coupling.
- Analytical methods : HPLC vs. NMR quantification can vary by ±5%. Validate results with orthogonal techniques .
Q. What computational tools are recommended for predicting the reactivity of this compound?
Advanced Research Question
- DFT modeling : Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and transition states .
- Molecular docking : AutoDock Vina for studying interactions with biological targets (e.g., enzyme active sites) .
Q. How does this compound compare to analogous halogenated phenylboronic acids in medicinal chemistry applications?
Advanced Research Question
Compared to 4-chloro or 4-iodo analogs:
Properties
IUPAC Name |
(4-bromo-2,3-difluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTKSWXGYLUSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378344 | |
Record name | 4-Bromo-2,3-difluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374790-99-5 | |
Record name | [4-Bromo-2,3-difluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374790-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,3-difluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,3-difluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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